N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[3-(Acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by a 5-oxo group at position 5, a methyl substituent at position 3, and a carboxamide group at position 6 linked to a 3-(acetylamino)phenyl moiety. The compound’s molecular formula is C₁₇H₁₆N₄O₃S, with a molecular weight of 372.40 g/mol. The acetylamino group may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties .
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c1-9-8-24-16-17-7-13(15(23)20(9)16)14(22)19-12-5-3-4-11(6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
DWEDKPBZVBBQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are often carried out under solvent-free conditions using microwave irradiation to promote the reaction and improve yields .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of microwave-assisted synthesis and ionic liquids as catalysts can enhance the efficiency and sustainability of the process . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The thiazolo[3,2-a]pyrimidine scaffold is a common framework in medicinal chemistry. Key structural variations among analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine () and trifluoromethoxy () substituents enhance lipophilicity and metabolic stability, whereas methoxy () and acetylamino groups improve solubility via hydrogen bonding .
- Positional Effects : Substitution at the phenyl ring (e.g., 2,6-difluoro vs. 4-methoxy) influences steric and electronic interactions with biological targets. For example, fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets .
Crystallographic and Conformational Analysis
- Crystal Packing : The compound in (ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative) exhibits a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolo-pyrimidine core and the benzene ring. This geometry may influence intermolecular interactions, such as C—H···O hydrogen bonds, which stabilize crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
